3-Isopropoxy-2-(methylamino)propan-1-ol
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Overview
Description
. This compound is characterized by its unique structure, which includes an isopropoxy group, a methylamino group, and a propanol backbone.
Mechanism of Action
Mode of Action
It is known that the compound contains both a methylamino group and a hydroxyl group, which could potentially interact with various biological targets .
Pharmacokinetics
- Solubility : The compound is slightly soluble in water , which could affect its absorption and distribution in the body.
- Boiling Point : The boiling point of the compound is 169°C , which is relatively high and could potentially impact its stability and metabolism.
- Density : The density of the compound is 0.917 g/mL at 25 °C , which could influence its distribution in the body.
Result of Action
The molecular and cellular effects of 3-Isopropoxy-2-(methylamino)propan-1-ol’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound should be stored at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol typically involves the reaction of isopropyl alcohol with 2-(methylamino)propan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic transfer hydrogenolysis, where glycerol is converted to 2-isopropoxy-propan-1-ol over noble metal ion-exchanged mordenite zeolites . This method is efficient and allows for the production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The isopropoxy or methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines .
Scientific Research Applications
3-Isopropoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a tool in molecular biology research.
Industry: The compound is used in the production of various industrial chemicals and as a solvent in certain processes.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-propanol: Similar in structure but lacks the isopropoxy group.
2-Isopropoxy-1-propanol: Similar but lacks the methylamino group.
N-Methyl-1-propanolamine: Similar but has a different arrangement of functional groups.
Uniqueness
3-Isopropoxy-2-(methylamino)propan-1-ol is unique due to the presence of both the isopropoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various synthetic and industrial applications.
Properties
IUPAC Name |
2-(methylamino)-3-propan-2-yloxypropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPFVOTWZPQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CO)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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